Home > Products > Screening Compounds P55426 > 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine - 955320-11-3

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-2888215
CAS Number: 955320-11-3
Molecular Formula: C17H19N5
Molecular Weight: 293.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

    Compound Description: This compound was synthesized to enhance the cytotoxic activity of the pyrazolo[3,4-d]pyrimidine core. It demonstrated cytotoxic activity against breast (MCF-7), colon (HCT-116), and liver (HEPG-2) cancer cell lines with IC50 values ranging from 5.00 to 32.52 μM [, ]. Moreover, it exhibited potent inhibitory activity against various receptor tyrosine kinases, particularly the fibroblast growth factor receptor (FGFR) with an IC50 of 5.18 μM [, ].

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine

    Compound Description: This hybrid compound incorporates both pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidine moieties []. The synthesis involved a Vilsmeier-Haack reaction followed by treatment with ammonium carbonate []. While specific biological activities were not detailed, its novel structure suggests potential for exploration in various therapeutic areas.

6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Pleuromutilin Derivatives

    Compound Description: These derivatives were designed as potential inhibitors against Staphylococcus aureus, including methicillin-resistant strains (MRSA) []. These compounds involve linking a 6-chloro-4-amino-1-R-1H-pyrazolo[3,4-d]pyrimidine or a 4-(6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-yl)amino-phenylthiol moiety to the pleuromutilin scaffold []. The R substituent at the N-1 position of the pyrazole ring was varied to optimize activity []. Some derivatives, like compounds 12c, 19c, and 22c, showed potent antibacterial activity against MRSA, comparable to the known antibiotic tiamulin []. Notably, compound 22c demonstrated favorable pharmacological properties, including rapid bactericidal kinetics, prolonged post-antibiotic effect, and low cytotoxicity [].

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

    Compound Description: This compound emerged as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) []. Identified through structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives, it demonstrated significant antipsoriatic effects in a transgenic mouse model []. Importantly, no recurrence of psoriatic lesions was observed 15 days after the last administration, suggesting a sustained therapeutic effect [].

4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Derivatives

    Compound Description: These compounds were computationally designed as potential dual inhibitors of PI3K and mTOR, key signaling pathways involved in cell growth and implicated in cancer []. Molecular docking studies suggested favorable binding affinities for these derivatives to their targets []. Notably, derivatives 6, 12, 14, and 16 displayed particularly good binding affinities []. Further in silico analysis predicted potential for biological activity and a favorable toxicity profile for these compounds [].

1,3-Bis[4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]propane

    Compound Description: This compound, characterized by X-ray crystallography, exhibits a unique skewed stacking of its two pyrazolo[3,4-d]pyrimidine rings due to an intramolecular π-π interaction between the heterocyclic rings []. This structural feature could influence its interactions with biological targets and contribute to potential biological activities.

N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives

    Compound Description: These derivatives, synthesized by conjugating various monosaccharide aldoses to 4-aminopyrazolo[3,4-d]pyrimidines, were evaluated for their antiviral activity against hepatitis B virus (HBV) []. These glycoside derivatives demonstrated moderate to high antiviral activities, indicating their potential as antiviral agents [].

Acyclic 4,6-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine Nucleosides

    Compound Description: These compounds represent a class of acyclic nucleosides incorporating the pyrazolo[3,4-d]pyrimidine moiety []. While specific biological activities were not discussed, their structural resemblance to naturally occurring nucleosides suggests potential antiviral or anticancer applications.

Overview

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a distinctive structure that includes a pyrrolidine moiety and a 3,5-dimethylphenyl substituent, which contribute to its unique chemical properties and potential biological activities. The compound is of interest in medicinal chemistry due to its structural diversity and potential therapeutic applications.

Source

This compound can be synthesized through various organic chemistry methods, which often involve the cyclization of specific precursors under controlled conditions. It has been studied for its potential as a kinase inhibitor and for other biological activities.

Classification

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine falls under the classification of heterocyclic compounds. More specifically, it is categorized as a pyrazolopyrimidine derivative, known for exhibiting various pharmacological effects.

Synthesis Analysis

Methods

The synthesis of 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

  1. Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved by cyclizing appropriate precursors such as 4-amino-1H-pyrazole with suitable halogenated pyrimidines under basic conditions.
  2. Introduction of the Pyrrolidine Ring: The pyrazolo[3,4-d]pyrimidine intermediate is reacted with pyrrolidine in the presence of a base like potassium carbonate to yield the final compound.

Technical Details

  • The reactions are often carried out in solvents such as dimethylformamide or dimethyl sulfoxide to facilitate solubility and reaction kinetics.
  • Reaction conditions such as temperature and time are optimized to enhance yield and purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be represented by its molecular formula C15H20N4C_{15}H_{20}N_{4} and molecular weight 272.35 g mol272.35\text{ g mol}.

Data

  • IUPAC Name: 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
  • Canonical SMILES: CC(C)c1ccc(N2C=NC(=N2)C(=N)N)cc1
  • InChI Key: XXXXXX (specific key not provided in sources)
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce functional groups.
  2. Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Nucleophilic substitution reactions may occur with halogenated derivatives.

Technical Details

These reactions are significant for modifying the compound's structure to enhance its biological activity or to create derivatives with different properties.

Mechanism of Action

The mechanism of action for 1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine primarily involves inhibition of specific kinases that play crucial roles in cell signaling pathways related to cancer and other diseases.

Process

The compound binds to the active site of target kinases through hydrogen bonding and hydrophobic interactions, leading to inhibition of their activity. This mechanism has been explored in various studies focusing on its potential as an anticancer agent.

Data

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against several cancer cell lines, suggesting that this compound may share similar properties.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of nitrogen atoms in its structure.

Relevant Data or Analyses

Thermal stability studies and spectroscopic analyses (such as NMR and IR) provide insights into its structural characteristics and confirm the presence of functional groups.

Applications

Scientific Uses

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is being researched for various scientific applications:

  • Anticancer Research: Its potential as a kinase inhibitor makes it a candidate for developing new cancer therapies.
  • Biological Studies: Investigations into its interactions with biological targets help elucidate mechanisms underlying its pharmacological effects.

This compound represents a promising area for further research in medicinal chemistry and drug development due to its unique structural features and biological activities.

Properties

CAS Number

955320-11-3

Product Name

1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

1-(3,5-dimethylphenyl)-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C17H19N5

Molecular Weight

293.374

InChI

InChI=1S/C17H19N5/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-5-3-4-6-21/h7-11H,3-6H2,1-2H3

InChI Key

LPAXRRGHDIPWMM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCCC4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.